Ethyl 3-((N-benzylacetamido)methyl)-4-hydroxybenzofuran-2-carboxylate
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Overview
Description
Ethyl 3-((N-benzylacetamido)methyl)-4-hydroxybenzofuran-2-carboxylate is a complex organic compound that features a benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((N-benzylacetamido)methyl)-4-hydroxybenzofuran-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce waste, and improve the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((N-benzylacetamido)methyl)-4-hydroxybenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or amines .
Scientific Research Applications
Ethyl 3-((N-benzylacetamido)methyl)-4-hydroxybenzofuran-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-((N-benzylacetamido)methyl)-4-hydroxybenzofuran-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and esters with comparable structures. Examples include:
Uniqueness
What sets Ethyl 3-((N-benzylacetamido)methyl)-4-hydroxybenzofuran-2-carboxylate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .
Properties
CAS No. |
114333-52-7 |
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Molecular Formula |
C21H21NO5 |
Molecular Weight |
367.4g/mol |
IUPAC Name |
ethyl 3-[[acetyl(benzyl)amino]methyl]-4-hydroxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C21H21NO5/c1-3-26-21(25)20-16(19-17(24)10-7-11-18(19)27-20)13-22(14(2)23)12-15-8-5-4-6-9-15/h4-11,24H,3,12-13H2,1-2H3 |
InChI Key |
IUTIECLGQQKXQP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2O1)O)CN(CC3=CC=CC=C3)C(=O)C |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2O1)O)CN(CC3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
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